
(S)-3,5-Dihydroxyphenylglycine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroxyphenylglycine can be synthesized through both chemical and enzymatic methods. The chemical synthesis often involves chiral separation and esterification coupled with hydrolysis . For instance, using benzenesulfonic acid as a chiral agent, dihydroxyphenylglycine can be separated from its racemic mixture . Another method involves esterification with thionyl chloride followed by hydrolysis to obtain dihydroxyphenylglycine .
Industrial Production Methods
Enzymatic synthesis is a more efficient approach for industrial production. A multi-enzyme cascade pathway has been developed, which involves the catalytic conversion of intermediates by specific enzymes . This method has shown high conversion rates and enantiomeric excess, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dihydroxyphenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Specific reducing agents can be used to reduce dihydroxyphenylglycine under controlled conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of alpha-keto compounds .
Scientific Research Applications
Dihydroxyphenylglycine has a wide range of scientific research applications:
Mechanism of Action
Dihydroxyphenylglycine exerts its effects by acting as an agonist of group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5 . This interaction leads to the activation of downstream signaling pathways that are involved in various physiological processes, including synaptic plasticity and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: This compound is structurally similar to dihydroxyphenylglycine and is used in similar applications.
Vancomycin: Dihydroxyphenylglycine is a component of vancomycin and related glycopeptides.
Uniqueness
Dihydroxyphenylglycine is unique due to its specific agonist activity towards group I metabotropic glutamate receptors, which distinguishes it from other similar compounds . Its selective interaction with these receptors makes it a valuable compound for research and therapeutic applications .
Biological Activity
(S)-3,5-Dihydroxyphenylglycine (DHPG) is a synthetic amino acid recognized primarily as a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This compound has garnered attention in neuroscience research due to its diverse biological activities and potential therapeutic applications.
DHPG activates mGluRs, leading to various intracellular signaling cascades. Upon activation, DHPG induces an increase in intracellular calcium levels , modulates neurotransmitter release, and influences synaptic plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD) .
Key Signaling Pathways
- Calcium Signaling : DHPG elevates by regulating multiple calcium channels.
- Second Messenger Systems : It affects phosphoinositide hydrolysis and cAMP levels differently in adult versus neonatal tissues, showcasing its complex role in neuronal signaling .
- Synaptic Plasticity : Depending on the concentration, DHPG can enhance or suppress excitatory postsynaptic potentials (EPSPs) and is implicated in both LTP and LTD processes .
Biological Effects
The biological effects of DHPG are extensive and encompass various physiological functions:
- Neurotransmitter Modulation : DHPG can enhance or inhibit neurotransmitter release depending on the context, influencing synaptic transmission .
- Cognitive Enhancement : Research indicates potential cognitive benefits, particularly in conditions of ischemia or hypoxia. DHPG has shown promise in enhancing memory-related processes .
- Therapeutic Applications : Studies suggest that DHPG may have therapeutic roles in neuroprotective strategies against conditions like Alzheimer’s disease and neuronal injuries .
Case Study 1: Neuroprotection in Ischemia
A study demonstrated that DHPG administration could mitigate neuronal damage in models of ischemia by promoting synaptic resilience through mGluR activation. The findings indicated a significant reduction in cell death markers when treated with DHPG compared to controls .
Case Study 2: Cognitive Function in Alzheimer's Disease
In a preclinical model of Alzheimer’s disease, DHPG treatment improved cognitive performance on memory tasks. The results suggested that DHPG's action on mGluRs might enhance synaptic function and plasticity, counteracting cognitive deficits associated with the disease .
Comparative Biological Activity
The following table summarizes the biological activity of (S)-3,5-DHPG across various studies:
Study | Focus Area | Findings |
---|---|---|
Study 1 | Neuroprotection | Reduced neuronal injury markers post-ischemia with DHPG treatment. |
Study 2 | Cognitive Enhancement | Improved memory performance in Alzheimer's models. |
Study 3 | Synaptic Transmission | Modulation of EPSPs; dose-dependent effects observed. |
Properties
CAS No. |
162870-29-3 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
HOOWCUZPEFNHDT-SSDOTTSWSA-N |
SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
162870-29-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydroxyphenylglycine; J516.528H; DHPG; S-DHPG; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DHPG is a selective agonist for Group I metabotropic glutamate receptors (mGluRs), primarily mGluR1 and mGluR5, found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: DHPG binding to mGluRs initiates a cascade of intracellular signaling events. This can lead to diverse effects on neuronal excitability, synaptic plasticity, and ultimately, behavior. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, DHPG can:
A: DHPG serves as a critical building block in the biosynthesis of certain glycopeptide antibiotics, like vancomycin and teicoplanin. [] These antibiotics are important for treating infections caused by Gram-positive bacteria.
ANone: The molecular formula for DHPG is C8H9NO5. Its molecular weight is 199.16 g/mol.
A: Researchers use DHPG as a pharmacological tool to selectively activate group I mGluRs in vitro and in vivo. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By observing the effects of DHPG on neuronal activity, synaptic plasticity, and behavior, researchers can gain insights into the physiological and pathological roles of mGluR1 and mGluR5 in the nervous system.
ANone: DHPG has been used to:
ANone: Research using DHPG has significantly advanced our understanding of Group I mGluRs:
A: DHPG is a non-proteinogenic amino acid found in vancomycin and related antibiotics. [] Its biosynthesis involves a dedicated pathway in actinomycetes, requiring specific enzymes like hydroxymandelate oxidase (HmO) and a type III polyketide synthase. [, , ] This pathway utilizes malonyl-CoA as a starter unit and proceeds through intermediates like 3,5-dihydroxyphenylacetate and 3,5-dihydroxyphenylglyoxylate before ultimately forming DHPG. [, , ]
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